SNAP5089

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

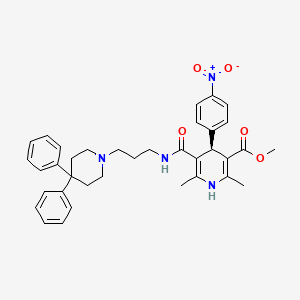

C36H40N4O5 |

|---|---|

Peso molecular |

608.7 g/mol |

Nombre IUPAC |

methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |

InChI |

InChI=1S/C36H40N4O5/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41)/t33-/m1/s1 |

Clave InChI |

FIIXCJGBCCCOQQ-MGBGTMOVSA-N |

SMILES isomérico |

CC1=C([C@H](C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5 |

SMILES canónico |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SNAP5089

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SNAP5089 is a potent and highly selective antagonist of the alpha-1A adrenergic receptor (α1A-AR). Its mechanism of action is centered on its competitive binding to the α1A-AR, thereby preventing the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, from activating the receptor. This blockade inhibits the downstream signaling cascades typically initiated by α1A-AR activation, primarily the Gq/PLC pathway leading to intracellular calcium mobilization and activation of the MAPK/ERK pathway. Due to its high selectivity, this compound is a valuable pharmacological tool for elucidating the physiological and pathological roles of the α1A-AR subtype. This guide provides a comprehensive overview of the binding characteristics, signaling pathways, and experimental protocols relevant to the study of this compound.

Core Mechanism of Action: Competitive Antagonism of the α1A-Adrenergic Receptor

This compound functions as a competitive antagonist at the α1A-adrenergic receptor. This means that it binds reversibly to the same site as the endogenous agonists (norepinephrine and epinephrine) but does not activate the receptor. By occupying the binding site, this compound reduces the likelihood of agonist binding and subsequent receptor activation in a concentration-dependent manner.

Quantitative Data: Binding Affinity and Selectivity

The defining characteristic of this compound is its high affinity and remarkable selectivity for the human α1A-adrenoceptor over the α1B and α1D subtypes.

| Parameter | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | Selectivity (α1A vs. α1B) | Selectivity (α1A vs. α1D) |

| log KD | -9.83 | -6.60 | -6.50 | >1700-fold | >2100-fold |

| pKb | 7.0¹ | Not Reported | Not Reported | Not Applicable | Not Applicable |

¹ Note: This pKb value was determined from Schild regression analysis in rabbit bladder neck smooth muscle. The study noted that the data for this compound deviated from a unit Schild regression slope, which may indicate a more complex interaction than simple competitive antagonism in this specific tissue.[1]

Signaling Pathways Modulated by this compound

As an antagonist, this compound does not initiate signaling but rather blocks the pathways activated by α1A-AR agonists. The primary signaling cascade affected is the Gq protein-coupled pathway.

The Canonical Gq/PLC Signaling Pathway

The α1A-adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit of heterotrimeric G proteins. Agonist binding normally triggers the following cascade, which is inhibited by this compound:

-

Gq Activation: The activated α1A-AR catalyzes the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit activates phospholipase C.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: The elevated intracellular Ca2+ and DAG collectively activate protein kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response.

Caption: Inhibition of the α1A-AR Gq/PLC signaling pathway by this compound.

The MAPK/ERK Signaling Pathway

In addition to the canonical Gq/PLC pathway, the α1A-AR can also activate the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through both Gq-dependent and independent mechanisms. This compound would also block this pathway by preventing the initial receptor activation.

Caption: α1A-AR-mediated activation of the MAPK/ERK signaling pathway.

Experimental Protocols

The following are representative protocols for characterizing the antagonist activity of this compound at the α1A-adrenergic receptor.

Radioligand Binding Assay: [³H]prazosin Competition

This protocol determines the binding affinity (Ki) of this compound for the α1A-AR by measuring its ability to compete with the binding of a radiolabeled antagonist, [³H]prazosin.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human α1A-adrenergic receptor (e.g., HEK293 or CHO cells).

-

[³H]prazosin (radioligand).

-

This compound (test compound).

-

Phentolamine (B1677648) (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: In a 96-well plate, add in triplicate:

-

Binding buffer.

-

A fixed concentration of [³H]prazosin (typically at its KD value).

-

A range of concentrations of this compound.

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add a high concentration of phentolamine (e.g., 10 µM).

-

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Experimental workflow for a [³H]prazosin competition binding assay.

Functional Assay: Calcium Mobilization (FLIPR Assay)

This protocol measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium, providing a functional measure of its antagonist potency (IC50).

Materials:

-

A cell line stably expressing the human α1A-adrenergic receptor and a G-protein that couples to calcium mobilization (e.g., CHO-α1A).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

Norepinephrine (agonist).

-

This compound (test compound).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

384-well black-walled, clear-bottom microplates.

-

A fluorescence imaging plate reader (FLIPR).

Procedure:

-

Cell Plating: Plate the cells in the microplates and grow to confluence.

-

Dye Loading: Remove the growth medium and add the calcium-sensitive dye dissolved in assay buffer. Incubate for 60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in a separate compound plate.

-

FLIPR Assay:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Initiate the assay protocol. The instrument will first measure the baseline fluorescence.

-

The instrument will then transfer the this compound solutions from the compound plate to the cell plate.

-

After a pre-incubation period with this compound, the instrument will add a fixed concentration of norepinephrine (typically the EC80 concentration) to all wells.

-

The instrument records the fluorescence intensity over time, measuring the calcium influx stimulated by norepinephrine.

-

-

Data Analysis: Determine the peak fluorescence response after norepinephrine addition for each this compound concentration. Plot the percentage of inhibition of the norepinephrine response against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Experimental workflow for a calcium mobilization FLIPR assay.

Conclusion

This compound is a highly selective α1A-adrenergic receptor antagonist. Its mechanism of action is based on competitive inhibition of agonist binding, leading to the blockade of downstream signaling through the Gq/PLC and MAPK/ERK pathways. The quantitative data and experimental protocols provided in this guide offer a framework for the further investigation and application of this compound in pharmacological research and drug development.

References

SNAP5089: A Technical Guide to a Highly Selective α1A-Adrenergic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP5089 is a potent and highly selective antagonist of the α1A-adrenergic receptor, a G protein-coupled receptor predominantly involved in the contraction of smooth muscle in the prostate and bladder neck. Its remarkable selectivity, with over 1700-fold preference for the α1A subtype over α1B and α1D, has positioned it as a valuable pharmacological tool for dissecting the physiological and pathological roles of this specific receptor subtype. This technical guide provides a comprehensive overview of this compound, including its binding affinity, selectivity, the signaling pathway it modulates, and detailed experimental protocols for its characterization.

Quantitative Data: Binding Affinity and Selectivity

The defining characteristic of this compound is its exceptional selectivity for the α1A-adrenergic receptor subtype. This selectivity has been quantified through radioligand binding assays.

| Receptor Subtype | Binding Affinity (pKi) | Selectivity vs. α1A |

| Human α1A-Adrenergic Receptor | 9.52 | - |

| Human α1B-Adrenergic Receptor | 6.30 | >1700-fold |

| Human α1D-Adrenergic Receptor | 6.49 | >1000-fold |

Table 1: Binding affinities and selectivity of this compound for human α1-adrenergic receptor subtypes. Data derived from competition binding assays with [3H]prazosin in CHO cells stably expressing the respective human receptor subtypes.

Signaling Pathway

This compound exerts its antagonist effect by blocking the canonical signaling pathway of the α1A-adrenergic receptor. This pathway is initiated by the binding of endogenous catecholamines, such as norepinephrine (B1679862), to the receptor, leading to a cascade of intracellular events culminating in smooth muscle contraction.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the interaction of this compound with α1-adrenergic receptors.

Whole-Cell Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for α1-adrenergic receptor subtypes using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for human α1A, α1B, and α1D adrenergic receptors.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the full-length human α1A, α1B, or α1D-adrenergic receptor.

-

[3H]prazosin (radioligand)

-

This compound

-

Cell culture medium (e.g., DMEM/F-12)

-

Phosphate-buffered saline (PBS)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Scintillation fluid

-

96-well cell culture plates

-

Scintillation counter

Procedure:

-

Cell Culture: Culture the CHO cells expressing the desired α1-adrenergic receptor subtype in 96-well plates until they reach confluency.

-

Assay Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of dilutions in the binding buffer to cover a wide concentration range (e.g., 10 pM to 100 µM).

-

Prepare a solution of [3H]prazosin in the binding buffer at a concentration close to its Kd for the respective receptor subtype.

-

-

Binding Reaction:

-

Wash the cells once with PBS.

-

Add the binding buffer to each well.

-

Add the various concentrations of this compound (or vehicle for total binding) to the wells.

-

Add the [3H]prazosin solution to all wells.

-

To determine non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine) to a separate set of wells.

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Termination and Scintillation Counting:

-

Aspirate the binding buffer from the wells.

-

Wash the cells multiple times with ice-cold PBS to remove unbound radioligand.

-

Lyse the cells by adding a scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]prazosin and Kd is its dissociation constant for the receptor.

-

Intracellular Calcium Mobilization Functional Assay

This protocol assesses the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium.

Objective: To determine the functional potency (IC50) of this compound in blocking α1A-adrenergic receptor-mediated calcium mobilization.

Materials:

-

Cells expressing the human α1A-adrenergic receptor (e.g., CHO or HEK293 cells).

-

This compound

-

An α1-adrenergic receptor agonist (e.g., norepinephrine or phenylephrine).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

A fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

-

Cell Preparation and Dye Loading:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Prepare a loading solution of the calcium-sensitive dye in HBSS.

-

Remove the culture medium and incubate the cells with the dye loading solution in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Wash the cells with HBSS to remove excess dye.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in HBSS.

-

Add the different concentrations of this compound to the wells and incubate for a period to allow for receptor binding (e.g., 15-30 minutes).

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Prepare a solution of the agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

-

Use the plate reader's injector to add the agonist solution to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the calcium transient.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response in the absence of the antagonist (agonist alone).

-

Plot the normalized response as a function of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Pharmacokinetics

Currently, there is limited publicly available information regarding the detailed pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile. Further studies are required to fully characterize its in vivo behavior.

Conclusion

This compound is a highly valuable research tool due to its exceptional selectivity for the α1A-adrenergic receptor. This technical guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their studies of α1A-adrenergic receptor pharmacology and physiology. The provided protocols offer a starting point for the in vitro characterization of this compound and similar compounds. Further investigation into its pharmacokinetic properties will be crucial for its potential translation into in vivo and clinical research settings.

The Discovery and Synthesis of SNAP-5089: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and experimental evaluation of SNAP-5089, a selective α1A-adrenoceptor antagonist.

Introduction

SNAP-5089 is a potent and selective antagonist of the α1A-adrenergic receptor, a G protein-coupled receptor (GPCR) involved in the regulation of smooth muscle contraction.[1] Its discovery has been a significant contribution to the study of the sympathetic nervous system and the development of therapeutic agents targeting specific adrenoceptor subtypes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of SNAP-5089, intended for researchers and professionals in the fields of pharmacology and drug development.

Discovery and Biological Activity

SNAP-5089 was identified as a highly selective α1A-adrenoceptor antagonist based on the structure of the L-type Ca2+ channel antagonist, niguldipine.[2] It exhibits a high affinity for the α1A-adrenoceptor subtype with a Ki value of 0.35 nM.[1] The selectivity of SNAP-5089 is a key feature, displaying significantly lower affinity for other adrenoceptor subtypes, which minimizes off-target effects.

Quantitative Data: Binding Affinities of SNAP-5089

| Receptor Subtype | Ki (nM) | Selectivity vs. α1A |

| α1A | 0.35 | - |

| α1B | 220 | 628-fold |

| α1D | 540 | 1542-fold |

| α2A | 1200 | 3428-fold |

| α2B | 800 | 2285-fold |

| α2C | 370 | 1057-fold |

Data compiled from publicly available sources.

Synthesis of SNAP-5089

The chemical name for SNAP-5089 is methyl 5-[[[3-(4,4-diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylate. The synthesis is based on the Hantzsch dihydropyridine (B1217469) synthesis.

Synthetic Scheme

Caption: Synthetic pathway for SNAP-5089.

Experimental Protocol: Synthesis of SNAP-5089

Step 1: Hantzsch Dihydropyridine Synthesis

-

A mixture of 4-nitrobenzaldehyde (1 equivalent), methyl acetoacetate (1 equivalent), and 3-aminocrotononitrile (1 equivalent) in a suitable solvent such as ethanol (B145695) is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product, the dihydropyridine core, is washed with cold ethanol and dried under vacuum.

Step 2: Hydrolysis of the Cyano Group

-

The dihydropyridine intermediate from Step 1 is suspended in a mixture of ethanol and aqueous potassium hydroxide (B78521) (KOH).

-

The mixture is heated at reflux until the hydrolysis of the cyano group to a carboxylic acid is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is dissolved in water.

-

The aqueous solution is acidified with hydrochloric acid (HCl) to precipitate the carboxylic acid intermediate.

-

The solid is collected by filtration, washed with water, and dried.

Step 3: Amide Coupling

-

The carboxylic acid intermediate from Step 2 (1 equivalent) is dissolved in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 equivalents) are added, and the mixture is stirred at room temperature for 30 minutes.

-

3-(4,4-Diphenylpiperidin-1-yl)propan-1-amine (1 equivalent) is then added, and the reaction mixture is stirred at room temperature overnight.

-

The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude SNAP-5089 is purified by column chromatography on silica (B1680970) gel to yield the final product.

Signaling Pathway of the α1A-Adrenoceptor

The α1A-adrenoceptor, upon activation by endogenous catecholamines like norepinephrine, primarily couples to the Gq family of G proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway ultimately results in smooth muscle contraction. Additionally, α1A-adrenoceptor activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

Caption: α1A-Adrenoceptor signaling pathway.

Experimental Evaluation of SNAP-5089

The antagonist activity of SNAP-5089 is typically evaluated using in vitro radioligand binding assays and functional assays measuring smooth muscle contraction.

Radioligand Binding Assay

This assay determines the affinity of SNAP-5089 for the α1A-adrenoceptor by measuring its ability to displace a radiolabeled ligand.

Caption: Radioligand binding assay workflow.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the human α1A-adrenoceptor are prepared from cultured cells (e.g., HEK293) by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled antagonist, such as [³H]-Prazosin, and a range of concentrations of SNAP-5089.

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of SNAP-5089 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Noradrenaline-Induced Contractions

This assay assesses the functional antagonism of SNAP-5089 by measuring its ability to inhibit the contraction of smooth muscle tissue induced by an agonist like noradrenaline.

Experimental Protocol: Isolated Tissue Bath Assay

-

Tissue Preparation: A smooth muscle tissue known to express α1A-adrenoceptors, such as the rat vas deferens or prostate, is dissected and mounted in an isolated organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes).

-

Agonist Response: A cumulative concentration-response curve to noradrenaline is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of SNAP-5089 for a predetermined period (e.g., 30 minutes).

-

Repeat Agonist Response: A second cumulative concentration-response curve to noradrenaline is generated in the presence of SNAP-5089.

-

Data Analysis: The rightward shift in the noradrenaline concentration-response curve caused by SNAP-5089 is used to calculate the pA₂ value, which is a measure of the antagonist's potency.

Conclusion

SNAP-5089 is a valuable pharmacological tool for studying the α1A-adrenoceptor and a lead compound for the development of drugs targeting conditions involving smooth muscle contraction. This guide provides a detailed overview of its discovery, synthesis, and experimental characterization, offering a solid foundation for researchers working with this important molecule.

References

Unveiling the Pharmacological Profile of SNAP-5089: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the pharmacological profile of SNAP-5089, a potent and highly selective α1A-adrenoceptor antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's binding affinities, selectivity, and the methodologies used for its characterization.

Core Mechanism of Action: Selective α1A-Adrenoceptor Antagonism

SNAP-5089 is a synthetic organic compound that functions as a highly selective antagonist for the α1A-adrenergic receptor subtype.[1] Its high affinity and selectivity make it a valuable tool for distinguishing α1A-adrenoceptor-mediated responses from those elicited by α1B- and α1D-adrenoceptor subtypes. Notably, while SNAP-5089 is an analog of niguldipine, it does not exhibit activity as a calcium channel blocker.[1]

Quantitative Pharmacological Data

The binding affinity of SNAP-5089 for various adrenergic receptor subtypes has been determined through radioligand binding assays. The data clearly demonstrates its remarkable selectivity for the α1A subtype.

| Target Receptor | Ki (nM) | Selectivity vs. α1A |

| α1A-Adrenoceptor | 0.35 | - |

| α1B-Adrenoceptor | 220 | ~628-fold |

| α2C-Adrenoceptor | 370 | ~1057-fold |

| α1D-Adrenoceptor | 540 | ~1543-fold |

| α2B-Adrenoceptor | 800 | ~2286-fold |

| α2A-Adrenoceptor | 1200 | ~3429-fold |

| L-type Ca2+ channels | 540 | ~1543-fold |

Table 1: Binding Affinities (Ki) of SNAP-5089 for Adrenergic Receptor Subtypes and L-type Calcium Channels.

One study highlighted that SNAP-5089 exhibits over 1700-fold selectivity for the α1A-adrenoceptor.[2][3] Another source indicates a 10- to 100-fold higher affinity for the α1A subtype compared to the α1B and α1D subtypes.[1]

Experimental Protocols

The determination of the binding affinities presented above was primarily achieved through competitive radioligand binding assays. A detailed, generalized protocol for such an experiment is provided below.

Radioligand Binding Assay for α1-Adrenoceptor Subtypes

Objective: To determine the binding affinity (Ki) of SNAP-5089 for human α1A, α1B, and α1D-adrenoceptors.

Materials:

-

Cell lines stably expressing the full-length human α1A, α1B, or α1D-adrenoceptor (e.g., CHO cells).[2]

-

[3H]prazosin (radioligand).

-

SNAP-5089 (test compound).

-

Non-specific binding control (e.g., phentolamine).

-

Cell culture medium and reagents.

-

Scintillation counter and vials.

-

Filtration apparatus.

Procedure:

-

Cell Culture: Culture the specific adrenoceptor-expressing cell lines under appropriate conditions until they reach the desired confluence.

-

Assay Preparation: Harvest the cells and prepare a whole-cell suspension in a suitable binding buffer.

-

Competition Binding: In a series of tubes, incubate the cell suspension with a fixed concentration of [3H]prazosin and varying concentrations of SNAP-5089.

-

Incubation: Allow the mixture to incubate at a specific temperature for a set period to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of SNAP-5089 that inhibits 50% of the specific binding of [3H]prazosin). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway

As an antagonist, SNAP-5089 blocks the downstream signaling cascade initiated by the binding of endogenous agonists, such as norepinephrine, to the α1A-adrenoceptor. This receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.

Activation of the α1A-adrenoceptor by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). SNAP-5089, by blocking the initial receptor activation, prevents these downstream events.

In Vitro and In Vivo Studies

SNAP-5089 has been utilized in functional studies to characterize α1-adrenoceptor-mediated responses. For instance, it has been shown to have an inhibitory effect on noradrenaline-induced contractions in rabbit vascular and lower urinary tissues.

Conclusion

SNAP-5089 is a highly selective α1A-adrenoceptor antagonist with a well-defined pharmacological profile. Its potent and selective nature makes it an invaluable research tool for elucidating the physiological and pathological roles of the α1A-adrenoceptor. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for scientists engaged in adrenergic receptor research and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of SNAP5089: A Deep Dive into a Selective α1A-Adrenergic Receptor Antagonist

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of SNAP5089, a potent and highly selective α1A-adrenergic receptor antagonist. Developed for researchers, scientists, and drug development professionals, this document details the molecular interactions, binding affinities, and functional activities of this compound and its analogs. The information presented herein is crucial for the rational design of novel therapeutics targeting the α1A-adrenergic receptor, which is implicated in conditions such as benign prostatic hyperplasia (BPH).

Core Compound Profile: this compound

This compound is a dihydropyridine (B1217469) derivative that exhibits remarkable selectivity for the α1A-adrenergic receptor subtype over other α-adrenergic receptor subtypes and L-type calcium channels. This selectivity is a key attribute, as it minimizes the potential for off-target effects, such as hypotension, which can be associated with less selective α1-blockers.

Chemical Structure:

-

IUPAC Name: methyl 5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride[]

-

Molecular Formula: C36H40N4O5.HCl[]

-

Molecular Weight: 645.19 g/mol []

Binding Affinity and Selectivity

This compound's high affinity and selectivity for the α1A-adrenergic receptor have been quantified through radioligand binding assays. The equilibrium dissociation constants (Ki) demonstrate its potent interaction with the target receptor and significantly weaker interactions with other receptor subtypes.

| Receptor Subtype | Ki (nM) | Selectivity vs. α1A |

| α1A | 0.35 | - |

| α1B | 220 | 628-fold |

| α1D | 540 | 1543-fold |

| α2A | 1200 | 3428-fold |

| α2B | 800 | 2286-fold |

| α2C | 370 | 1057-fold |

| L-type Ca2+ Channel | 540 | 1543-fold |

| Data compiled from BOC Sciences.[] |

Structure-Activity Relationship of Dihydropyridine Analogs

Systematic modifications of the dihydropyridine scaffold have elucidated key structural features that govern potency and selectivity for the α1A-adrenergic receptor. A pivotal study by Nagarathnam et al. (1998) explored the impact of altering the 4-phenylpiperidine (B165713) moiety of related dihydropyridine antagonists.[2] This research led to the identification of compounds with improved pharmacological profiles.

The general structure-activity relationships can be summarized as follows:

-

Dihydropyridine Core: Essential for the primary interaction with the receptor.

-

C4-Aryl Group: The nitrophenyl group at the C4 position of the dihydropyridine ring is a common feature in potent analogs.

-

Side Chain at C3/C5: The nature and length of the ester and amide functionalities at these positions significantly influence binding affinity.

-

Terminal Amine Group: The basic nitrogen in the piperidine (B6355638) ring is crucial for activity. Modifications to the substituents on this ring have a profound impact on selectivity. For instance, replacing the diphenyl moiety with a 4-(methoxycarbonyl)-4-phenylpiperidine led to the discovery of SNAP 5540, a highly selective α1a antagonist.[2]

Signaling Pathway

The α1A-adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, activating Gαq. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a key event in smooth muscle contraction.

Caption: Signaling pathway of the α1A-adrenergic receptor.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptor Subtypes

This protocol is adapted from methodologies used in the characterization of novel α1A-adrenergic receptor antagonists.[2][3][4]

1. Membrane Preparation:

-

Tissues (e.g., rat liver, spleen, kidney, submaxillary gland, heart) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).[4]

-

The homogenate is centrifuged at a low speed to remove debris.

-

The supernatant is then centrifuged at high speed (e.g., 80,000 x g) to pellet the membranes.[4]

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Reaction:

-

Membrane preparations are incubated with a specific radioligand (e.g., [3H]-prazosin) at a fixed concentration.[3][4]

-

For competition binding assays, varying concentrations of the test compound (e.g., this compound) are included in the incubation mixture.

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 40 minutes) to reach equilibrium.[4]

3. Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).[3][4]

-

The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).[4]

-

Specific binding is calculated by subtracting non-specific binding from total binding.

5. Data Analysis:

-

IC50 values are determined by non-linear regression analysis of the competition binding data.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Functional Assay: Norepinephrine-Induced Contraction in Rabbit Aorta

This ex vivo assay assesses the functional antagonism of α1-adrenergic receptors in a physiologically relevant tissue.[5][6][7]

1. Tissue Preparation:

-

A rabbit is euthanized, and the thoracic aorta is carefully excised and placed in a Krebs-Henseleit solution.

-

The aorta is cleaned of adherent connective tissue, and rings of a specific width (e.g., 2-3 mm) are prepared. The endothelium may be removed by gentle rubbing of the intimal surface if required for the specific experimental question.[7]

2. Mounting and Equilibration:

-

The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

-

The rings are connected to an isometric force transducer to record changes in tension.

-

An optimal resting tension is applied (e.g., 1.5-2 g), and the tissue is allowed to equilibrate for a specified period (e.g., 60-90 minutes), with periodic washing.[7]

3. Experimental Procedure:

-

A cumulative concentration-response curve to norepinephrine (B1679862) is generated to establish a baseline contractile response.

-

The tissue is washed to return to baseline tension.

-

The aortic rings are then incubated with the antagonist (e.g., this compound) at a specific concentration for a defined period.

-

A second cumulative concentration-response curve to norepinephrine is then performed in the presence of the antagonist.

4. Data Analysis:

-

The contractile responses are measured as the increase in tension from the baseline.

-

The potency of the antagonist is determined by the rightward shift of the norepinephrine concentration-response curve.

-

The equilibrium dissociation constant for the antagonist (Kb) can be calculated using the Schild equation if the antagonism is competitive.

Conclusion

This compound stands out as a highly selective α1A-adrenergic receptor antagonist with a well-defined structure-activity relationship. The dihydropyridine scaffold offers a versatile platform for the design of potent and selective α1A antagonists. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to further characterize this important class of compounds and to develop novel therapeutics with improved efficacy and safety profiles for the treatment of BPH and other related conditions.

References

- 2. Design and synthesis of novel alpha1a adrenoceptor-selective dihydropyridine antagonists for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potentiation of norepinephrine-induced contractions by endothelin-1 in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. dergipark.org.tr [dergipark.org.tr]

SNAP-5089: A Technical Guide to its High Selectivity for the Alpha-1A Adrenoceptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the alpha-1A adrenoceptor selectivity of SNAP-5089, a potent and valuable research tool. This document details the quantitative pharmacology, experimental methodologies, and underlying signaling pathways related to SNAP-5089's mechanism of action.

Introduction to SNAP-5089 and Alpha-1 Adrenoceptors

Alpha-1 adrenergic receptors (α1-adrenoceptors) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the physiological effects of the catecholamines norepinephrine (B1679862) and epinephrine.[1] Three distinct subtypes have been identified: α1A, α1B, and α1D.[2] These subtypes exhibit differential tissue distribution and physiological roles, making subtype-selective ligands highly sought after for both therapeutic applications and basic research. The α1A-adrenoceptor, in particular, is predominantly involved in smooth muscle contraction, notably in the prostate and bladder neck.[2]

SNAP-5089 has emerged as a highly selective antagonist for the α1A-adrenoceptor subtype.[3] Its ability to discriminate between the α1-adrenoceptor subtypes with high fidelity makes it an invaluable tool for elucidating the specific functions of the α1A-adrenoceptor.

Quantitative Analysis of SNAP-5089 Selectivity

The selectivity of SNAP-5089 is quantified through extensive radioligand binding assays, which measure the affinity of the compound for various receptor subtypes. The data consistently demonstrates a significantly higher affinity for the α1A-adrenoceptor compared to the α1B and α1D subtypes, as well as other adrenoceptors and ion channels.

Table 1: Binding Affinity (Ki) of SNAP-5089 for Adrenoceptor Subtypes and L-type Calcium Channels

| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. α1A |

| Alpha-1A | 0.35 | - |

| Alpha-1B | 220 | 628 |

| Alpha-1D | 540 | 1543 |

| Alpha-2A | 1200 | 3428 |

| Alpha-2B | 800 | 2286 |

| Alpha-2C | 370 | 1057 |

| L-type Ca2+ Channel | 540 | 1543 |

Data compiled from publicly available information.

Experimental Protocols for Determining Selectivity

The determination of SNAP-5089's selectivity profile involves a combination of binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[4] These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest and a competing unlabeled ligand (the compound being tested).

Protocol: Competitive Radioligand Binding Assay for Alpha-1 Adrenoceptor Subtypes

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the specific human α1-adrenoceptor subtype (α1A, α1B, or α1D) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[5]

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[5]

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]

-

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[5]

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand with high affinity for all α1-adrenoceptor subtypes (e.g., [3H]prazosin), and varying concentrations of the unlabeled test compound (SNAP-5089).[6]

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]

-

To determine non-specific binding, include control wells containing the membrane preparation, radioligand, and a high concentration of a non-selective α1-adrenoceptor antagonist (e.g., phentolamine).[6]

-

-

Separation and Detection:

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the competing ligand (SNAP-5089) to generate a competition curve.

-

Determine the IC50 value (the concentration of SNAP-5089 that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are essential to confirm that the binding of an antagonist translates into a functional blockade of the receptor's signaling pathway. For α1A-adrenoceptors, a common functional readout is the mobilization of intracellular calcium upon agonist stimulation.

Protocol: Calcium Mobilization Assay

-

Cell Culture:

-

Culture cells stably expressing the human α1A-adrenoceptor in a suitable medium.

-

Seed the cells into 96-well black, clear-bottom plates and allow them to adhere and form a confluent monolayer.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid (B1678239) to prevent dye leakage.

-

-

Antagonist Incubation:

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of SNAP-5089 for a defined period.

-

-

Agonist Stimulation and Signal Detection:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of an α1-adrenoceptor agonist (e.g., norepinephrine or phenylephrine) to stimulate the cells.

-

Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of SNAP-5089.

-

Plot the response as a function of the log concentration of SNAP-5089 to generate an inhibition curve.

-

Calculate the IC50 value, representing the concentration of SNAP-5089 that inhibits 50% of the agonist-induced calcium mobilization.

-

Protocol: Schild Analysis

Schild analysis is a pharmacological method used to determine the affinity (pA2 value) of a competitive antagonist. It involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist.

-

Generate Agonist Dose-Response Curves:

-

In a suitable functional assay (e.g., tissue contraction or calcium mobilization), determine the dose-response curve for an α1-adrenoceptor agonist (e.g., norepinephrine) in the absence of the antagonist.

-

Repeat the agonist dose-response curve in the presence of several fixed concentrations of SNAP-5089.

-

-

Calculate Dose Ratios:

-

For each concentration of SNAP-5089, determine the dose ratio, which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

-

Construct the Schild Plot:

-

Plot the log (dose ratio - 1) on the y-axis against the log of the molar concentration of the antagonist (SNAP-5089) on the x-axis.[7]

-

-

Data Analysis:

-

Perform a linear regression on the data points.

-

A slope that is not significantly different from 1 is indicative of competitive antagonism.[7]

-

The x-intercept of the regression line is equal to the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The pA2 value is a measure of the antagonist's affinity.

-

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of the Alpha-1A Adrenoceptor

The α1A-adrenoceptor, upon activation by an agonist like norepinephrine, couples to the Gq/11 family of G proteins.[1] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[1] This increase in cytosolic calcium is a key event that leads to various cellular responses, including smooth muscle contraction.

Caption: Alpha-1A adrenoceptor signaling pathway.

Experimental Workflow for Determining Antagonist Selectivity

The process of characterizing a novel antagonist's selectivity is a systematic progression from initial binding studies to functional validation. This workflow ensures a comprehensive understanding of the compound's pharmacological profile.

Caption: Experimental workflow for antagonist selectivity profiling.

Logical Relationship of Selectivity Determination

The core logic behind determining selectivity lies in comparing the affinity of a compound for its primary target versus its affinity for other related and unrelated targets. A highly selective compound will exhibit a significantly greater affinity for the intended target.

Caption: Logical determination of receptor selectivity.

Conclusion

SNAP-5089 is a well-characterized and highly selective α1A-adrenoceptor antagonist. Its pharmacological profile, established through rigorous binding and functional assays, demonstrates a clear preference for the α1A subtype over other adrenoceptors and L-type calcium channels. This high degree of selectivity makes SNAP-5089 an indispensable tool for researchers investigating the physiological and pathophysiological roles of the α1A-adrenoceptor, and a valuable lead compound in the development of targeted therapeutics. The detailed methodologies and conceptual frameworks presented in this guide provide a comprehensive resource for professionals in the fields of pharmacology and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Structural and functional characterization of a calcium-activated cation channel from Tsukamurella paurometabola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Schild equation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Binding Affinity of SNAP5089

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SNAP5089, a potent and selective antagonist for the alpha-1A adrenergic receptor. This document will delve into its binding affinity, the experimental methodologies used to determine these values, and the relevant signaling pathways.

This compound: A Selective Alpha-1A Adrenergic Receptor Antagonist

This compound is a chemical compound recognized for its high selectivity as an antagonist for the alpha-1A adrenergic receptor.[1] Its affinity for the α1A subtype is significantly greater, by a factor of 10 to 100, compared to the α1B and α1D subtypes.[1] This selectivity makes it a valuable tool in pharmacological research for distinguishing between α1-adrenoceptor subtypes.

Quantitative Binding Affinity Data

The inhibitory constant (Ki) is a critical measure of a drug's binding affinity to a target receptor. A lower Ki value signifies a stronger binding affinity. This compound exhibits a notable preference for the alpha-1A adrenergic receptor subtype, as demonstrated by the following Ki values:

| Receptor Subtype | Ki (nM) |

| Alpha-1A (α1A) | 0.35 |

| Alpha-1B (α1B) | 220 |

| Alpha-2C (α2C) | 370 |

| Alpha-1D (α1D) | 540 |

| Alpha-2B (α2B) | 800 |

| Alpha-2A (α2A) | 1200 |

| L-type Ca2+ channels | 540 |

Data sourced from BOC Sciences.[]

Experimental Protocols: Radioligand Binding Assay

The determination of Ki values for compounds like this compound is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

I. Membrane Preparation

-

Cell Culture and Lysis: Cells expressing the target receptor (e.g., Chinese Hamster Ovary cells transfected with the human α1A-adrenergic receptor) are cultured to a sufficient density. The cells are then harvested and subjected to lysis in a cold buffer solution containing protease inhibitors to prevent protein degradation.

-

Homogenization and Centrifugation: The cell lysate is homogenized to ensure thorough disruption of the cell membranes. A series of centrifugation steps are then employed to separate the membrane fraction, which contains the receptors, from other cellular components.

-

Resuspension and Storage: The final membrane pellet is resuspended in an appropriate buffer and can be stored at very low temperatures (e.g., -80°C) for future use. The protein concentration of the membrane preparation is determined using a standard protein assay.

II. Competitive Binding Assay

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well will contain the prepared cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin, a known α1-adrenoceptor antagonist), and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: Following incubation, the bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. This generates a sigmoidal competition curve from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

To visualize the processes involved in the study of this compound, the following diagrams illustrate the alpha-1A adrenergic receptor signaling pathway and a typical experimental workflow for determining binding affinity.

References

Probing the α1A-Adrenoceptor: A Technical Guide to Downstream Signaling Pathways Using SNAP5089

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream signaling pathways of the α1A-adrenoceptor, focusing on the utility of the selective antagonist SNAP5089 as a tool for pathway elucidation. We provide a comprehensive overview of the key signaling cascades, quantitative data on the pharmacological properties of this compound, and detailed experimental protocols for investigating these pathways.

Introduction to the α1A-Adrenoceptor and this compound

The α1A-adrenergic receptor (α1A-adrenoceptor) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the physiological effects of the catecholamines norepinephrine (B1679862) and epinephrine.[1] Predominantly coupled to the Gq/11 family of G proteins, its activation triggers a cascade of intracellular events that regulate a wide array of physiological processes, including smooth muscle contraction, vasoconstriction, and neurotransmission.[1][2]

This compound (also known as RS-17053) is a highly selective antagonist for the α1A-adrenoceptor.[3][4] Its high affinity and selectivity make it an invaluable pharmacological tool for differentiating the specific roles of the α1A-adrenoceptor subtype from the α1B- and α1D-subtypes in various cellular and physiological contexts. This guide will delve into the signaling pathways modulated by the α1A-adrenoceptor and how this compound can be employed to dissect these intricate networks.

Downstream Signaling Pathways of the α1A-Adrenoceptor

Activation of the α1A-adrenoceptor initiates a complex network of intracellular signaling cascades. The primary and most well-characterized pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). However, evidence suggests that the α1A-adrenoceptor can also signal through alternative pathways, including the mitogen-activated protein kinase (MAPK) cascade.

The Canonical Gq/11-PLC-Ca2+ Pathway

The canonical signaling pathway for the α1A-adrenoceptor is initiated by its coupling to the heterotrimeric G protein Gq/11. This interaction leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The α1A-adrenoceptor has also been shown to activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation can occur through both G protein-dependent and independent mechanisms, potentially involving β-arrestin scaffolding. The activation of the MAPK/ERK pathway is often associated with longer-term cellular processes such as gene expression, cell growth, and proliferation.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound (RS-17053) in relation to its interaction with α1-adrenoceptor subtypes.

Table 1: Binding Affinities of this compound (RS-17053) for α1-Adrenoceptor Subtypes

| Parameter | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | Selectivity (α1A vs. α1B/α1D) | Reference |

| pKi | 9.1 - 9.9 | 7.7 - 7.8 | 7.7 - 7.8 | 30-100 fold | [1][5] |

| Ki (nM) | 0.35 | 220 | 540 | >600 fold | |

| pA2 | 9.1 - 9.9 | 7.7 - 7.8 | 7.7 - 7.8 | 30-100 fold | [1][5] |

Table 2: Functional Inhibition by this compound (RS-17053)

| Assay | Agonist | Cell/Tissue Type | IC50 / pA2 / pKB | Reference |

| Norepinephrine-induced Contraction | Norepinephrine | Rat Vas Deferens (tonic) | - | [6] |

| Norepinephrine-induced Contraction | Norepinephrine | Rat Aorta | pKB = 6.82 | [6] |

| Norepinephrine-induced Contraction | Norepinephrine | Human Prostatic Periurethral Smooth Muscle | pA2 = 7.5 | [1] |

| Norepinephrine-induced Contractions | Norepinephrine | Rabbit Bladder Neck | pKb = 7.0 | [3] |

Experimental Protocols

Radioligand Binding Assay for Determining this compound Affinity

This protocol is adapted from standard radioligand binding assay procedures.

Objective: To determine the binding affinity (Ki) of this compound for the α1A-adrenoceptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human α1A-adrenoceptor.

-

[3H]-Prazosin (radioligand).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [3H]-Prazosin (typically at or below its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]-Prazosin and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol outlines a method to assess the inhibitory effect of this compound on agonist-induced calcium mobilization.

Objective: To determine the IC50 value of this compound for the inhibition of α1A-adrenoceptor-mediated calcium release.

Materials:

-

Cells stably expressing the human α1A-adrenoceptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

α1-adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine).

-

This compound.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Place the plate in the fluorescence reader and, after establishing a baseline reading, inject the α1-adrenoceptor agonist.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage inhibition of the agonist response against the concentration of this compound to determine the IC50 value.

Western Blot for ERK1/2 Phosphorylation

This protocol describes how to measure the effect of this compound on α1A-adrenoceptor-mediated ERK1/2 phosphorylation.

Objective: To determine the IC50 value of this compound for the inhibition of agonist-induced ERK1/2 phosphorylation.

Materials:

-

Cells expressing the α1A-adrenoceptor.

-

Cell lysis buffer.

-

Protein assay reagents.

-

SDS-PAGE gels and electrophoresis equipment.

-

Western blotting equipment.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

α1-adrenoceptor agonist (e.g., norepinephrine).

-

This compound.

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Pre-treat with varying concentrations of this compound, followed by stimulation with an α1-adrenoceptor agonist for a specific time (e.g., 5-15 minutes).

-

Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities. Plot the ratio of phospho-ERK1/2 to total-ERK1/2 against the concentration of this compound to determine the IC50 value.

Conclusion

This compound is a powerful and selective tool for the pharmacological investigation of α1A-adrenoceptor signaling. By employing the experimental approaches outlined in this guide, researchers can effectively dissect the contributions of the α1A-adrenoceptor to various physiological and pathological processes, paving the way for the development of more targeted and effective therapeutics. The provided quantitative data and detailed protocols serve as a valuable resource for scientists and drug development professionals working in this field.

References

- 1. RS-17053 (N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-alpha, alpha-dimethyl-1H-indole-3-ethanamine hydrochloride), a selective alpha 1A-adrenoceptor antagonist, displays low affinity for functional alpha 1-adrenoceptors in human prostate: implications for adrenoceptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Noradrenaline induces phosphorylation of ERK-2 in human peripheral blood mononuclear cells after induction of alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RS 17053 hydrochloride - Immunomart [immunomart.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of RS17053 on α1 -adrenoceptors in rat vas deferens and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: SNAP5089 and Its Indirect Influence on Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SNAP5089 is a potent and highly selective α1A-adrenoceptor antagonist. While initial interest may arise regarding its direct effects on intracellular calcium, it is critical to note that scientific literature indicates this compound does not function as a calcium channel blocker.[1] Its impact on intracellular calcium is not a primary mechanism of action but rather a downstream consequence of its antagonism at the α1A-adrenergic receptor. This guide elucidates the true mechanism of this compound and provides the relevant context for its indirect effects on calcium signaling pathways.

Core Mechanism of Action of this compound

This compound is a subtype-selective α1A-adrenoceptor antagonist.[2][3] It exhibits a high affinity for the α1A-adrenoceptor subtype with significantly lower affinity for other adrenergic receptor subtypes and L-type calcium channels.[] Its primary function is to block the binding of endogenous agonists, such as norepinephrine, to the α1A-adrenoceptor, thereby inhibiting the downstream signaling cascade.

Quantitative Data: Binding Affinities of this compound

The selectivity of this compound is demonstrated by its dissociation constants (Ki) across various receptor subtypes. The following table summarizes the available quantitative data.

| Receptor Subtype | Ki (nM) |

| α1A | 0.35[] |

| α1B | 220[] |

| α1D | 540[] |

| α2A | 1200[] |

| α2B | 800[] |

| α2C | 370[] |

| L-type Ca2+ channels | 540[] |

The α1A-Adrenoceptor Signaling Pathway and Intracellular Calcium

The α1A-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of this receptor by an agonist initiates a well-defined signaling cascade that leads to an increase in intracellular calcium concentration.

Signaling Pathway Steps:

-

Agonist Binding: An agonist (e.g., norepinephrine) binds to the α1A-adrenoceptor.

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gq/11 protein.

-

PLC Activation: The activated α-subunit of the G-protein stimulates phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER).

-

Increase in Intracellular Calcium: The binding of IP3 opens these channels, allowing for the release of stored calcium from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

This compound's Role in Modulating this Pathway

As an antagonist, this compound binds to the α1A-adrenoceptor but does not activate it. Instead, it prevents agonists from binding and initiating the signaling cascade described above. Therefore, the effect of this compound on intracellular calcium is inhibitory ; it blocks the agonist-induced release of calcium from intracellular stores.

Visualization of the α1A-Adrenoceptor Signaling Pathway

Experimental Protocols

Given that this compound does not directly affect intracellular calcium, there are no specific protocols to measure its direct effect. However, a common method to demonstrate its antagonistic properties would be through a calcium imaging experiment that measures the inhibition of an agonist-induced calcium response.

General Protocol: In Vitro Calcium Imaging to Demonstrate α1A-Adrenoceptor Antagonism

Objective: To determine the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing the α1A-adrenoceptor.

Materials:

-

Cell line stably expressing the human α1A-adrenoceptor (e.g., HEK293 or CHO cells).

-

Cell culture medium and supplements.

-

Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

α1A-adrenoceptor agonist (e.g., phenylephrine, norepinephrine).

-

This compound.

-

Fluorescence microscope or plate reader with kinetic reading capabilities.

Methodology:

-

Cell Culture: Plate the α1A-adrenoceptor expressing cells in a suitable format for imaging (e.g., 96-well black-walled, clear-bottom plates) and grow to an appropriate confluency.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator (e.g., 2 µM Fluo-4 AM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and wash with HBSS.

-

Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.

-

-

Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.

-

Compound Incubation (Antagonist):

-

Add HBSS containing various concentrations of this compound to the appropriate wells.

-

Include a vehicle control (e.g., DMSO in HBSS).

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptors.

-

-

Measurement of Calcium Response:

-

Place the plate in the fluorescence imaging system.

-

Establish a stable baseline fluorescence reading for each well.

-

Add the α1A-adrenoceptor agonist (at a concentration known to elicit a robust response, e.g., EC80) to all wells simultaneously using an automated dispenser.

-

Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to yield ΔF/F0.

-

The peak response for each well is determined.

-

The data is analyzed to determine the concentration-dependent inhibition of the agonist response by this compound, and an IC50 value can be calculated.

-

Visualization of the Experimental Workflow

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of the α1A-adrenoceptor. Its effect on intracellular calcium is an indirect consequence of its primary mechanism as a competitive antagonist at this receptor. Understanding this distinction is crucial for the accurate design and interpretation of experiments aimed at elucidating the function of the α1A-adrenergic system and the therapeutic potential of its modulation. While this compound does not directly block calcium channels, its ability to prevent agonist-induced calcium release makes it a key compound for investigating signaling pathways that are critically dependent on calcium as a second messenger.

References

Investigating the Physiological Role of α1A-Adrenoceptors with SNAP-5089: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological roles of the α1A-adrenoceptor and the utility of the selective antagonist, SNAP-5089, in its characterization. This document details the pharmacology of SNAP-5089, experimental protocols for its use, and the key signaling pathways associated with α1A-adrenoceptor function.

Introduction to α1A-Adrenoceptors and SNAP-5089

The α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are critical mediators of the effects of the endogenous catecholamines, norepinephrine (B1679862) and epinephrine.[1] There are three subtypes of the α1-AR: α1A, α1B, and α1D.[2] The α1A-adrenoceptor subtype is of significant interest due to its prominent role in mediating smooth muscle contraction, particularly in the vasculature and the lower urinary tract, making it a key target for therapeutic intervention in conditions such as benign prostatic hyperplasia (BPH) and hypertension.[3][4]

SNAP-5089 is a potent and highly selective antagonist for the α1A-adrenoceptor.[5] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the specific physiological functions of the α1A-adrenoceptor subtype, distinguishing its effects from those mediated by the α1B and α1D subtypes. Although it is an analog of niguldipine, SNAP-5089 does not block calcium channels, further enhancing its specificity as an α1A-AR antagonist.[5]

Data Presentation: Pharmacology of SNAP-5089

The following tables summarize the quantitative data regarding the binding affinity and functional potency of SNAP-5089 and other relevant antagonists.

Table 1: Binding Affinity (Ki) of SNAP-5089 for Adrenoceptor Subtypes

| Adrenoceptor Subtype | Ki (nM) | Selectivity vs. α1A |

| α1A | 0.35 | - |

| α1B | 220 | >600-fold |

| α1D | 540 | >1500-fold |

| α2A | 1200 | >3400-fold |

| α2B | 800 | >2200-fold |

| α2C | 370 | >1000-fold |

Data compiled from Tocris Bioscience and BOC Sciences.[6]